molecular formula C20H26N2O B496246 N-([1,1'-biphenyl]-4-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine

N-([1,1'-biphenyl]-4-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine

Cat. No.: B496246
M. Wt: 310.4g/mol
InChI Key: HXFZWZOTNQYTKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-([1,1’-biphenyl]-4-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine is a synthetic organic compound that features a biphenyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-biphenyl]-4-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine typically involves the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction using a suitable halogenated precursor.

    Final Assembly: The final step involves the coupling of the biphenyl and morpholine intermediates under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-biphenyl]-4-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-([1,1’-biphenyl]-4-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine exerts its effects would depend on its specific application. For example, in a biological context, it might interact with specific receptors or enzymes, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-([1,1’-biphenyl]-4-ylmethyl)-N-[3-(4-piperidinyl)propyl]amine: Similar structure but with a piperidine ring instead of a morpholine ring.

    N-([1,1’-biphenyl]-4-ylmethyl)-N-[3-(4-pyrrolidinyl)propyl]amine: Contains a pyrrolidine ring.

Uniqueness

N-([1,1’-biphenyl]-4-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine is unique due to the presence of both the biphenyl group and the morpholine ring, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H26N2O

Molecular Weight

310.4g/mol

IUPAC Name

3-morpholin-4-yl-N-[(4-phenylphenyl)methyl]propan-1-amine

InChI

InChI=1S/C20H26N2O/c1-2-5-19(6-3-1)20-9-7-18(8-10-20)17-21-11-4-12-22-13-15-23-16-14-22/h1-3,5-10,21H,4,11-17H2

InChI Key

HXFZWZOTNQYTKJ-UHFFFAOYSA-N

SMILES

C1COCCN1CCCNCC2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

C1COCCN1CCCNCC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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